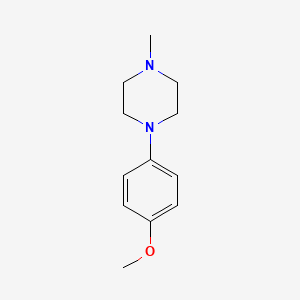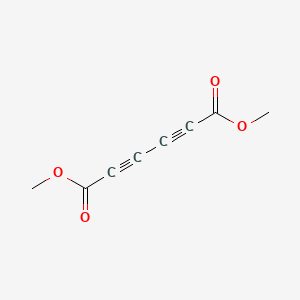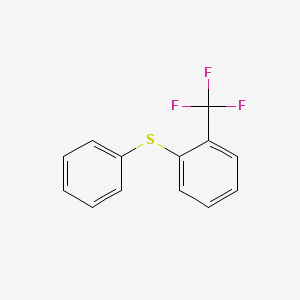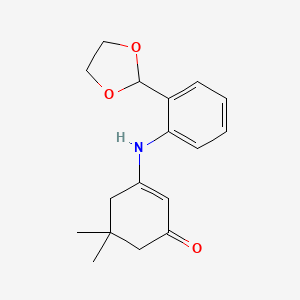
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a cyclohexenone core substituted with a dioxolane ring and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one typically involves the following steps:
-
Formation of the Dioxolane Ring: : The dioxolane ring can be synthesized by reacting an appropriate aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction forms a cyclic acetal, which is stable under various conditions .
-
Amination Reaction: This can be achieved through a nucleophilic substitution reaction where the dioxolane-containing aromatic compound reacts with an amine under basic conditions .
-
Cyclohexenone Formation: : The final step involves the formation of the cyclohexenone core. This can be done through a series of reactions including aldol condensation and subsequent dehydration to form the enone structure .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids .
-
Reduction: : Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert the enone to an alcohol .
-
Substitution: : Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Halogenating agents (N-bromosuccinimide)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated aromatic compounds
Scientific Research Applications
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules .
-
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities .
-
Industry: : Utilized in the development of new materials with specific properties, such as liquid crystals and polymers .
Mechanism of Action
The mechanism of action of 3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-((2-(1,3-Dioxolan-2-yl)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of a dioxolane ring, aniline derivative, and cyclohexenone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)anilino]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H21NO3/c1-17(2)10-12(9-13(19)11-17)18-15-6-4-3-5-14(15)16-20-7-8-21-16/h3-6,9,16,18H,7-8,10-11H2,1-2H3 |
InChI Key |
GASOWMYXOISNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C3OCCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-fluorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115144.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14115154.png)
![[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate](/img/structure/B14115159.png)
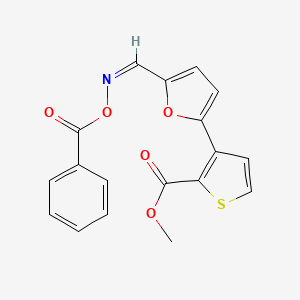
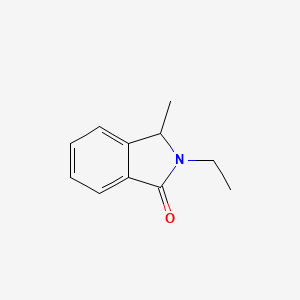
![[(Phenylethynyl)sulfonyl]benzene](/img/structure/B14115168.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14115180.png)
